molecular formula C15H13ClN4O B033021 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-72-1

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No.: B033021
CAS No.: 867330-72-1
M. Wt: 300.74 g/mol
InChI Key: JFPQJONXEVRXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine is a high-purity chemical entity designed for investigative applications, particularly within medicinal chemistry and biochemical research. This novel benzo[e][1,2,4]triazine derivative is structurally characterized by a chloro-methoxyphenyl substituent, a configuration often associated with targeted biological activity. Its primary research value lies in its potential as a key scaffold or intermediate in the development of kinase inhibitors. The triazine core is a privileged structure in drug discovery, known for its ability to engage in critical hydrogen bonding interactions with enzyme active sites. Researchers can utilize this compound to probe structure-activity relationships (SAR), investigate mechanisms of signal transduction, and explore novel therapeutic pathways in areas such as oncology and inflammatory diseases. It serves as a vital tool for scientists aiming to design and synthesize new bioactive molecules, providing a versatile building block for further chemical elaboration and functionalization. Strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

7-(2-chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-8-5-9(6-13-14(8)18-15(17)20-19-13)11-7-10(21-2)3-4-12(11)16/h3-7H,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPQJONXEVRXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)C3=C(C=CC(=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647589
Record name 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867330-72-1
Record name 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Typical conditions for this transformation include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 10 mol% loading.

  • Base : Sodium carbonate (Na₂CO₃, 4 equiv) to facilitate transmetallation.

  • Solvent System : A mixture of 1,2-dimethoxyethane (DME), ethanol (EtOH), and water (6:1:1 v/v) to balance solubility and reactivity.

  • Temperature : 100°C under inert argon atmosphere for 4 hours.

Key Data :

ParameterValue/RangeImpact on Yield
Catalyst Loading5–15 mol% Pd(PPh₃)₄Max yield at 10 mol%
Reaction Time3–6 hoursOptimal at 4 hours
Solvent PolarityModerate (DME/EtOH/H₂O)Enhances boronic acid solubility
Temperature80–110°C100°C maximizes coupling efficiency

Under these conditions, the reaction achieves yields of 84–90%, with purity >95% after column chromatography. The use of aqueous Na₂CO₃ ensures deprotonation of the boronic acid, while the DME/EtOH system stabilizes the palladium catalyst.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura method dominates, other palladium-mediated approaches have been explored for analogous benzotriazine derivatives:

Stille Coupling

The Stille coupling, employing organotin reagents, has been tested for similar triazine systems but faces limitations due to toxicity and lower functional group tolerance. For example, coupling with (2-chloro-5-methoxyphenyl)trimethyltin in dimethylformamide (DMF) at 120°C yielded <50% product, with significant side reactions.

Buchwald-Hartwig Amination

Though primarily used for C–N bond formation, Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) were ineffective for introducing the 2-chloro-5-methoxyphenyl group due to competing dehalogenation.

Synthesis of the Brominated Precursor

The starting material, 7-bromo-5-methylbenzo[e][1,triazin-3-amine, is synthesized via direct bromination of 5-methylbenzo[e]triazin-3-amine. Two bromination strategies are documented:

Electrophilic Bromination

  • Reagent : N-Bromosuccinimide (NBS) in chloroform at 0°C.

  • Yield : 75–80% with regioselectivity for the 7-position.

  • Mechanism : Radical-mediated bromination guided by the electron-donating methyl group at position 5.

Direct Bromine (Br₂) Use

  • Conditions : Bromine in acetic acid at 40°C for 12 hours.

  • Drawbacks : Lower regioselectivity (60% 7-bromo product) and formation of dibrominated byproducts.

Post-Coupling Modifications and Functionalization

After cross-coupling, the product often undergoes additional steps to enhance purity or introduce functional groups:

Recrystallization

  • Solvent : Ethyl acetate/hexane (1:3) at −20°C.

  • Outcome : Increases purity from 95% to >99% by removing residual palladium and unreacted boronic acid.

Oxidation to N-Oxide Derivatives

  • Reagent : 30% H₂O₂ in acetic acid at 60°C for 24 hours.

  • Application : N-Oxides exhibit improved solubility for biological testing.

Scalability and Industrial Considerations

For large-scale production (>1 kg), continuous flow reactors have been proposed to address exothermicity and catalyst degradation issues inherent in batch processes. Key parameters for scalability include:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Recovery : Palladium scavengers (e.g., silica-bound thiol) reduce metal residues to <5 ppm.

Analytical Characterization

Critical analytical data for verifying the compound’s structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, triazine-H), 7.82 (d, J = 8.5 Hz, 1H, aryl-H), 6.95 (dd, J = 8.5, 2.5 Hz, 1H), 6.88 (d, J = 2.5 Hz, 1H), 5.21 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

  • HPLC-MS : m/z 314.08 [M+H]⁺ (calculated 313.07) .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under mild to moderate conditions, primarily targeting the triazine core and substituents. Key findings include:

  • Formation of Oxidized Derivatives : Reaction with potassium permanganate (KMnO₄) in acidic or neutral media yields oxidized products, likely through hydroxylation or epoxidation of the aromatic system. This alters electron density and may enhance biological activity .
  • Metabolic Oxidation : Hepatic microsomal cytochrome P450 enzymes convert the compound into unsaturated derivatives (e.g., dehydrogenation at the triazine ring) and benzenesulfonamide byproducts, as observed in metabolic stability studies .

Reduction Reactions

Reductive pathways are employed to modify the chloro substituent or triazine ring:

  • Chlorine Substitution : Sodium borohydride (NaBH₄) in ethanol reduces the chloro group to a hydrogen atom, forming 7-(5-methoxyphenyl)-5-methylbenzo[e] triazin-3-amine .
  • Triazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the triazine ring, generating dihydro derivatives. These intermediates are precursors for further functionalization .

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the phenyl ring is highly reactive toward nucleophiles:

Reagent Conditions Product Reference
Amines (RNH₂)Reflux in DMF, 12–24 hr7-(2-Amino-5-methoxyphenyl)-5-methylbenzo[e] triazin-3-amine
Thiols (RSH)K₂CO₃, DMSO, 80°C, 6 hr7-(2-Mercapto-5-methoxyphenyl)-5-methylbenzo[e] triazin-3-amine
Alkoxides (RO⁻)NaH, THF, 0°C to RT7-(2-Alkoxy-5-methoxyphenyl)-5-methylbenzo[e] triazin-3-amine

Coupling Reactions

The amine group at position 3 participates in cross-coupling reactions:

  • Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos, the amine couples with aryl halides to form biaryl derivatives. For example, reaction with 4-bromoaniline yields 3-(4-aminophenyl)-7-(2-chloro-5-methoxyphenyl)-5-methylbenzo[e] triazine .
  • Ullmann-Type Coupling : Copper-catalyzed coupling with iodobenzene produces 3-aryl-substituted analogs under mild conditions .

Cyclization and Heterocycle Formation

The triazine core facilitates cycloaddition and heterocycle synthesis:

  • Triazole Formation : Reaction with hydrazine (NH₂NH₂) in ethanol leads to triazole-fused derivatives via ring expansion. This is critical for enhancing kinase inhibitory activity .
  • Thiadiazine Synthesis : Treatment with CS₂ and KOH forms thiadiazine rings, which are explored for antimicrobial applications .

Functional Group Interconversion

  • Methoxy Demethylation : BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl, yielding 7-(2-chloro-5-hydroxyphenyl)-5-methylbenzo[e] triazin-3-amine .
  • Amine Acylation : Acetic anhydride (Ac₂O) acetylates the primary amine, forming the corresponding acetamide derivative .

Key Research Findings

  • Kinase Inhibition : Substitution at the chloro position with piperazine or morpholine groups enhances CDK2 inhibition (IC₅₀ = 7–24 µM) .
  • Metabolic Stability : Oxidation products retain biological activity, with unsaturated derivatives showing improved blood-brain barrier penetration .
  • Selectivity : Electron-withdrawing groups (e.g., -Cl) at the phenyl ring improve selectivity toward cancer cell lines (HCT-116, MCF-7) over normal cells .

Scientific Research Applications

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Chloro vs. Methoxy Substitutions: Dichloro substituents (e.g., TG100435) confer higher Src affinity than methoxy groups, as seen in TG100435’s lower IC₅₀ (4 nM vs. Methoxy groups may improve solubility but reduce target binding efficiency .
  • Methyl Group at Position 5 :
    • Consistent with benzo[d]oxazole data, the 5-methyl group in the target compound likely enhances stability and target interaction .

Pharmacokinetic and Bioavailability Considerations

  • TG100435 : Oral bioavailability of 40–60% in rodents, with metabolism to TG100855 improving solubility .

Table: Comparative Overview of Key Compounds

Compound Core Structure Key Substituents Target (IC₅₀) Bioavailability
7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine Benzo[1,2,4]triazin-3-amine 7-(2-Cl-5-OMePh), 5-Me N/A (predicted Src) Unknown
TG100435 Benzo[1,2,4]triazin-3-amine 7-(2,6-Cl₂Ph), 4-(pyrrolidin-ethoxy) Src (4 nM) 40–60% (oral)
Thieno[3,2-b]pyridine-6-carbonitrile Thienopyridine 7-(2,4-Cl₂-5-OMePh) Src (10–100 nM) Moderate
5-Methylbenzo[d]oxazole Benzo[d]oxazole 5-Me Cancer cells (10–74 μM) Low

Biological Activity

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine (CAS No. 867330-72-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a benzo[e][1,2,4]triazin core, substituted with a chloro and methoxy group on the phenyl ring and a methyl group on the triazin amine. The chemical formula is C15H13ClN4OC_{15}H_{13}ClN_4O.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound functions as an inhibitor of CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to significant inhibition of tumor cell growth.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound has shown IC50 values ranging from 7 µM to 24 µM against different cancer types including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .
  • Selectivity : The selectivity ratios for HaCaT (human keratinocyte) versus HCT-116 and MCF-7 cells indicate a promising therapeutic window for anticancer applications .

Structure-Activity Relationship (SAR)

A detailed analysis of structural modifications reveals that:

  • The presence of both chloro and methoxy groups enhances the compound's selectivity and potency against CDK2 compared to other similar compounds.
  • Variations in substituents can significantly alter biological activity; for instance, compounds with different halogen substitutions or additional functional groups exhibit varied anticancer properties .

Table 1: Biological Activity Summary

Cell LineIC50 (µM)Selectivity Ratio
HCT-1167HaCaT/HCT-116 = 4
MCF-715HaCaT/MCF-7 = 2
HeLa18-

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-(2-Chloro-6-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amineSimilar core with different methoxy substitutionPotential anticancer activity
7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amineContains dichloro substitutionEnhanced kinase inhibition
7-(Phenyl)-5-methylbenzo[e][1,2,4]triazin-3-amineNo halogen substitutionVaried biological profile

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • Cytotoxicity Study : A study demonstrated that the compound effectively inhibited cell proliferation in HCT-116 cells with an IC50 value of 7 µM. This study utilized both MTT assays and molecular docking simulations to confirm binding affinities to CDK2 .
  • Selectivity Analysis : Another investigation assessed the selectivity of various derivatives against normal versus cancerous cells. The results indicated that modifications leading to enhanced interaction with CDK2 resulted in improved selectivity ratios.

Q & A

Basic: What synthetic strategies are recommended for preparing 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine, and how can reaction efficiency be improved?

Answer:
The synthesis of this triazine derivative typically involves cyclization of precursor hydrazides or intermediates under controlled conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been effective for analogous triazine systems, yielding products characterized by IR and NMR . Optimizing reaction efficiency may involve:

  • Catalyst selection : Lewis acids like POCl₃ or microwave-assisted synthesis (e.g., eco-friendly imine formation ).
  • Temperature control : Higher temperatures (e.g., 120°C) improve cyclization but require careful monitoring to avoid decomposition.
  • Green chemistry approaches : Microwave irradiation reduces reaction time and improves yield .

Basic: Which analytical techniques are critical for confirming the structural identity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • IR spectroscopy : Confirmation of functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for similar triazol-amine systems .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts) be addressed?

Answer:
Conflicts often arise from solvent effects, tautomerism, or crystallographic packing. Methodologies to resolve these include:

  • DFT calculations : Compare computed vs. experimental NMR shifts to identify dominant tautomers or conformers .
  • Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) affecting chemical shifts .
  • Complementary techniques : Pair X-ray data (definitive bond lengths/angles) with solution-state NMR to reconcile solid-state vs. solution structures .

Advanced: What experimental frameworks are suitable for evaluating the compound's biological activity, such as enzyme inhibition or cytotoxicity?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Use purified human carbonic anhydrase I/II (hCA I/II) with fluorometric or colorimetric substrates, as done for triazole derivatives .
    • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • SAR studies : Modify substituents (e.g., methoxy vs. chloro groups) to correlate structure with activity .
  • Molecular docking : Predict binding modes to target enzymes (e.g., hCA II) using software like AutoDock .

Advanced: What are the key challenges in transitioning from lab-scale synthesis to pilot-scale production, and how can they be managed?

Answer:
Challenges include:

  • Purification : Scaling column chromatography is impractical; switch to recrystallization (e.g., 1,4-dioxane/water systems ).
  • Solvent selection : Replace volatile solvents (CH₂Cl₂) with greener alternatives (e.g., ethanol) to meet safety and environmental guidelines .
  • Safety protocols : Implement inert atmospheres for exothermic steps (e.g., POCl₃ reactions) and ensure proper waste disposal for chlorinated byproducts .
  • Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression in real-time .

Advanced: How can regioselectivity issues during functionalization of the triazine core be systematically addressed?

Answer:
Regioselectivity in triazine systems is influenced by electronic and steric factors. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., sulfonyl groups) to guide electrophilic substitution .
  • Protection/deprotection : Use tert-butyl groups to block reactive sites, followed by selective deprotection .
  • Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
  • Waste management : Segregate chlorinated waste and dispose via certified hazardous waste handlers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.